3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride
Overview
Description
3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a chlorophenyl group at the 3-position, a methyl group at the 5-position, and a carbonyl chloride group at the 4-position of the isoxazole ring. It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride can be achieved through several methods. One common method involves the reaction of 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂. The reaction typically takes place under reflux conditions, and the product is purified by distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of bis(trichloromethyl) carbonate as a chlorinating agent. This method is preferred due to its efficiency and cost-effectiveness. The reaction is carried out by reacting 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid with bis(trichloromethyl) carbonate in the presence of a suitable solvent .
Chemical Reactions Analysis
Types of Reactions
3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to yield 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid.
Reduction: Reduction of the carbonyl chloride group can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) to form the corresponding alcohol.
Common Reagents and Conditions
Thionyl Chloride (SOCl₂): Used for chlorination reactions.
Oxalyl Chloride (COCl)₂: Another chlorinating agent.
Lithium Aluminum Hydride (LiAlH₄): Used for reduction reactions.
Aqueous Base: Used for hydrolysis reactions.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Thioesters: Formed by reaction with thiols.
Carboxylic Acid: Formed by hydrolysis.
Scientific Research Applications
3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride has several applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various drugs, including anticonvulsants and anti-inflammatory agents.
Agrochemicals: It is used in the synthesis of herbicides and pesticides.
Chemical Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Material Science: It is used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride depends on its application. In pharmaceuticals, it often acts as a precursor to active compounds that interact with specific molecular targets. For example, it can be converted into compounds that inhibit voltage-gated sodium channels or L-type calcium channels, which are involved in the modulation of neuronal activity .
Comparison with Similar Compounds
Similar Compounds
3-(3-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride: Similar structure but with the chlorine atom at the 3-position of the phenyl ring.
3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.
Uniqueness
3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the carbonyl chloride group makes it a versatile intermediate for further chemical modifications.
Properties
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO2/c1-6-9(11(13)15)10(14-16-6)7-4-2-3-5-8(7)12/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPDBLWKFVXHGFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60865238 | |
Record name | 4-Isoxazolecarbonyl chloride, 3-(2-chlorophenyl)-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60865238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25629-50-9 | |
Record name | 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25629-50-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Isoxazolecarbonyl chloride, 3-(2-chlorophenyl)-5-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025629509 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 25629-50-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81237 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Isoxazolecarbonyl chloride, 3-(2-chlorophenyl)-5-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Isoxazolecarbonyl chloride, 3-(2-chlorophenyl)-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60865238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.838 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the role of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride in the synthesis of Cloxacillin Sodium?
A: this compound serves as a crucial intermediate in the synthesis of Cloxacillin Sodium. [] It reacts with 6-aminopenicillanic acid (6-APA) to form the final cloxacillin structure. This reaction is a key step in attaching the side chain responsible for some of Cloxacillin's pharmacological properties.
Q2: Can you describe the synthesis of this compound as detailed in the research?
A: The synthesis involves several steps, starting with the conversion of 2-chlorobenzaldehyde to 2-chlorobenzaldehyde oxime. This oxime is then reacted with chlorine and ethyl acetoacetate, followed by hydrolysis with sodium hydroxide to yield 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid. Finally, this carboxylic acid is treated with phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to produce this compound. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.